molecular formula C7H9NO2 B13815959 1-(1,4-Oxazin-4-yl)propan-2-one

1-(1,4-Oxazin-4-yl)propan-2-one

Cat. No.: B13815959
M. Wt: 139.15 g/mol
InChI Key: ALKUMCYLQUYFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,4-Oxazin-4-yl)propan-2-one is a heterocyclic organic compound containing an oxazine ring fused with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Oxazin-4-yl)propan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a ketone in the presence of an acid catalyst to form the oxazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Oxazin-4-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazines, hydroxylated derivatives, and oxazinones .

Scientific Research Applications

1-(1,4-Oxazin-4-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Oxazin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

1-(1,4-oxazin-4-yl)propan-2-one

InChI

InChI=1S/C7H9NO2/c1-7(9)6-8-2-4-10-5-3-8/h2-5H,6H2,1H3

InChI Key

ALKUMCYLQUYFGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C=COC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.